N-(5-(2-(indolin-1-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
Description
N-(5-(2-(indolin-1-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a heterocyclic organic compound featuring a thiazolo[5,4-c]pyridine core fused with a tetrahydrothiazole ring. The structure is further modified by a thiophene-3-carboxamide moiety and an indolin-1-yl group linked via a ketone-ethyl bridge. The indolin-1-yl group contributes to π-π stacking interactions, while the tetrahydrothiazolo ring enhances solubility and metabolic stability compared to fully aromatic systems.
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c26-19(25-9-5-14-3-1-2-4-17(14)25)12-24-8-6-16-18(11-24)29-21(22-16)23-20(27)15-7-10-28-13-15/h1-4,7,10,13H,5-6,8-9,11-12H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESOLPMGUPWHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCC4=C(C3)SC(=N4)NC(=O)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-(indolin-1-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indoline moiety and a thiazolo-pyridine framework. Its molecular formula is C₁₉H₁₈N₄O₂S, indicating the presence of multiple functional groups that contribute to its biological activity. The following table summarizes the key structural elements:
| Component | Description |
|---|---|
| Indoline | Aromatic amine structure |
| Thiazolo-pyridine | Heterocyclic ring system |
| Thiophene | Sulfur-containing aromatic ring |
| Carboxamide | Functional group associated with biological activity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that it may act as an inhibitor of macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer progression.
Key Mechanisms:
- MIF Inhibition : The compound competes with known MIF inhibitors for binding at the tautomerase site, potentially reducing MIF-mediated signaling pathways involved in tumorigenesis.
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells, as measured by assays such as Sulforhodamine B (SRB) .
Biological Evaluation
Several studies have evaluated the biological activity of this compound through various assays and models.
Case Studies:
- Anticancer Efficacy : A study reported that the compound showed promising anticancer activity against three cultured lung cancer cell lines. The IC50 values indicated effective dose-dependent responses .
- Anti-inflammatory Properties : In vivo models demonstrated that the compound could significantly reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings
The following findings summarize key research outcomes related to the biological activity of the compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs differ primarily in the substituent attached to the tetrahydrothiazolo[5,4-c]pyridine core. For example:
| Compound Name | Core Structure | Substituent at Position 5 | Key Functional Groups |
|---|---|---|---|
| Target Compound | Thiazolo[5,4-c]pyridine | 2-(indolin-1-yl)-2-oxoethyl | Thiophene-3-carboxamide |
| N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-... [1] | Thiazolo[5,4-c]pyridine | 2-((2-ethoxyphenyl)amino)-2-oxoethyl | Thiophene-3-carboxamide |
In contrast, the 2-ethoxyphenyl substituent in the analog () introduces an ether oxygen, which may participate in hydrogen bonding but lacks the indole’s electron-rich aromatic system .
NMR Profiling and Chemical Environment
A comparative NMR analysis (Figure 6 in ) of structurally related compounds (e.g., Rapa, compounds 1 and 7) revealed that chemical shifts in regions A (positions 29–36) and B (positions 39–44) are sensitive to substituent changes. For the target compound, the indolin-1-yl group likely alters the electronic environment in these regions, as observed in analogs where substituent modifications caused distinct chemical shift patterns.
Lumping Strategy and Property Predictions
The lumping strategy () groups compounds with shared core structures but varying substituents, assuming similar physicochemical properties. For instance, the target compound and its 2-ethoxyphenyl analog () could be lumped due to their identical thiazolo[5,4-c]pyridine-thiophene backbone. However, the indolin-1-yl group may confer distinct solubility and metabolic stability compared to the ethoxyphenyl variant. Indole-containing compounds often exhibit higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to its analogs, with late-stage modifications introducing the indolin-1-yl group via alkylation or amidation.
- Biological Relevance : The indole moiety may improve target engagement in kinase inhibitors, as seen in FDA-approved drugs like sunitinib.
- Limitations: Limited empirical data on the target compound’s bioactivity necessitate further studies to validate its pharmacokinetic profile.
Q & A
Basic: What are the key synthetic steps for preparing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, including (i) coupling of acid adduct salts with ethyl ester hydrochlorides in the presence of bases (e.g., DBU, triethylamine) to form intermediate carbamate compounds, (ii) deprotection of protective groups, and (iii) final coupling with substituted thiazolo-pyridine carboxylic acid derivatives . Critical steps include base selection (e.g., sodium carbonate, potassium hydride) to optimize reaction efficiency and minimize side products. Characterization typically employs LC-MS and NMR to confirm intermediate structures.
Advanced: How can reaction conditions be optimized to improve yield during the coupling of intermediates?
Methodological Answer:
Optimization involves systematic screening of bases (e.g., DBU vs. sodium hydride), solvent polarity, and temperature. For example, highlights that DBU enhances coupling efficiency due to its strong basicity and steric hindrance reduction. Parallel reaction monitoring via HPLC can identify optimal reaction times and byproduct profiles . Advanced techniques like Design of Experiments (DoE) may be used to model interactions between variables (e.g., base concentration, temperature) .
Basic: What spectroscopic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Essential for confirming the indolin-1-yl and thiophene-3-carboxamide moieties. For example, the indole NH proton appears as a singlet near δ 10–12 ppm .
- HRMS: Validates molecular formula (e.g., [M+H]⁺ peaks matching theoretical mass).
- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thiazole ring vibrations .
Advanced: How can contradictory crystallography data from different synthesis batches be resolved?
Methodological Answer:
Contradictions often arise from polymorphic forms or solvate formation. Techniques include:
- PXRD: Differentiates crystalline phases.
- SC-XRD: Resolves absolute configuration discrepancies.
- Thermogravimetric Analysis (TGA): Detects solvent retention in crystal lattices. For example, notes acetic acid recrystallization may lead to hydrate formation, requiring controlled drying .
Basic: What are the structural motifs influencing this compound’s biological activity?
Methodological Answer:
- Thiazolo[5,4-c]pyridine core: Enhances binding to kinase targets via π-π stacking.
- Thiophene-3-carboxamide: Improves solubility and hydrogen-bonding interactions.
- Indolin-1-yl group: Modulates selectivity for receptors like serotonin transporters .
Advanced: How can in vitro assays be designed to evaluate this compound’s kinase inhibition?
Methodological Answer:
- Assay Design: Use recombinant kinase proteins (e.g., EGFR, Aurora B) with ATP-competitive fluorescence polarization (FP) or TR-FRET assays.
- Control Strategies: Include staurosporine as a positive control and DMSO vehicle controls.
- Data Interpretation: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate via Western blot for downstream phosphorylation targets .
Basic: What purification methods are effective for isolating the final product?
Methodological Answer:
- Column Chromatography: Silica gel with gradients of ethyl acetate/hexane (3:7 → 1:1) removes unreacted intermediates.
- Recrystallization: Acetic acid or ethanol/water mixtures yield high-purity crystals (≥95% by HPLC) .
- Centrifugal Partition Chromatography (CPC): Useful for large-scale separations without silica degradation .
Advanced: How can computational modeling predict metabolic stability of this compound?
Methodological Answer:
- ADME Prediction: Tools like Schrödinger’s QikProp or SwissADME estimate logP, CYP450 metabolism, and bioavailability.
- MD Simulations: Analyze binding stability in cytochrome P450 isoforms (e.g., CYP3A4).
- Experimental Validation: Compare with in vitro microsomal stability assays (e.g., liver microsomes + NADPH) .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) to avoid hydrate formation.
- Solubility: DMSO stock solutions should be aliquoted to prevent freeze-thaw degradation .
Advanced: How can SAR studies guide the modification of the thiophene moiety?
Methodological Answer:
- Substitution Patterns: Introduce electron-withdrawing groups (e.g., nitro, CF₃) at the thiophene 5-position to enhance potency.
- Bioisosteric Replacement: Replace thiophene with furan or pyrrole and compare IC₅₀ via dose-response assays.
- Crystallographic Analysis: Resolve ligand-target co-crystal structures to identify critical hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
